molecular formula C20H24O4 B1211919 3-O-(Carboxymethyl)estrone CAS No. 1428-66-6

3-O-(Carboxymethyl)estrone

Cat. No.: B1211919
CAS No.: 1428-66-6
M. Wt: 328.4 g/mol
InChI Key: XSDCLHQDGODZPZ-WWNBULGVSA-N
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Description

Estra-1,3,5-(10)-trien-17-one-3-oxyacetic acid is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

1. Radioimmunoassay Development

Rao and Moore (1977) discussed the synthesis of 3-O-carboxymethyl ether derivatives of estrogens and their use in developing specific antisera for radioimmunoassay (RIA) of estrone and other estrogens. This research highlights the application of 3-O-(Carboxymethyl)estrone in the creation of reliable and specific testing methods for estrogen levels (Rao & Moore, 1977).

2. Nanoparticle Coating for Biochemical Separation

Wang et al. (2009) utilized this compound for the synthesis of estrone-imprinted polymer coating on magnetic nanoparticles. This application demonstrates the role of this compound in creating specific recognition sites for estrone, aiding in biochemical separation processes (Wang et al., 2009).

3. Chemical Inducers of Protein Heterodimerization

Muddana and Peterson (2004) synthesized estrone oximes, including estrone-17-(O-carboxymethyl)oxime, as chemical inducers of protein heterodimerization (CIDs). These compounds were effective in heterodimerizing estrogen receptors in yeast three-hybrid systems, showcasing the potential of this compound in genetic and cellular research applications (Muddana & Peterson, 2004).

4. Immunization Studies in Rhesus Monkeys

Sundaram et al. (1973) conducted studies on the effect of immunization with estrone-protein conjugate (including estrone-17-(O-carboxymethyl)oxime) in rhesus monkeys. Their findings provide insights into the immunological responses and hormonal interactions in primates, demonstrating another research application of this compound (Sundaram et al., 1973).

Properties

CAS No.

1428-66-6

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]acetic acid

InChI

InChI=1S/C20H24O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-17H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,20+/m1/s1

InChI Key

XSDCLHQDGODZPZ-WWNBULGVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC(=O)O

1428-66-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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